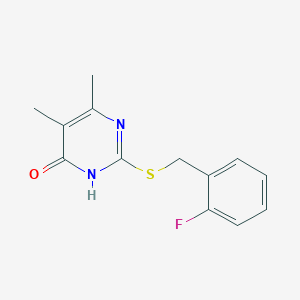

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

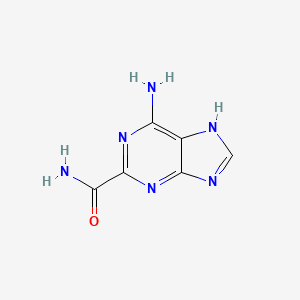

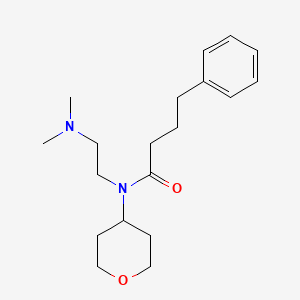

The compound "2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The core structure of pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The compound has a fluorobenzyl group attached via a sulfur atom (thioether linkage) and two methyl groups at positions 5 and 6 of the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of related compounds has been reported through the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding high yields and characterized by various spectroscopic techniques . Another method involves the condensation of uracil derivatives with ascorbic acid derivatives, leading to novel pyrimidine compounds with significant biological activities . Additionally, the synthesis of pyrimidin-4(3H)-one derivatives can be achieved by alkylation of 2-thiouracils, as demonstrated in the synthesis of virus-inhibiting properties against HIV-1 .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information about the crystal structure and spatial arrangement of the molecules . For example, a related compound was found to crystallize in the triclinic space group with specific unit-cell parameters . The molecular structure is also crucial for understanding the interaction of these compounds with biological targets, such as DNA, where minor groove binding and partial intercalation can occur .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, where the sulfur atom of the thioether linkage can react with alkylating agents to form S-alkylated products . These reactions are often carried out under phase transfer conditions to achieve selectivity and high yields . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can affect their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorobenzyl groups can affect these properties and the compound's overall reactivity. The electronic properties, such as absorption spectra and binding affinities, can be studied using UV-Vis spectroscopy and molecular docking studies, which are essential for understanding the compound's potential as a biological inhibitor or drug candidate .

Applications De Recherche Scientifique

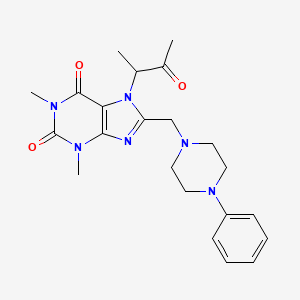

Synthesis and Anti-HIV Activity

Research on pyrimidin-4(3H)-one derivatives, including those with similar structures to "2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one," has shown that these compounds can have antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). A study by Novikov et al. (2004) synthesized derivatives with varying substituents, demonstrating virus-inhibiting properties against HIV-1 in vitro, highlighting the potential of these compounds in antiviral therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).

Nuclear Magnetic Resonance (NMR) Studies

In another aspect of research, derivatives of the compound have been studied for their physical and chemical properties. Hirohashi, Inaba, and Yamamoto (1975) conducted Nuclear Magnetic Resonance (NMR) studies on bicyclic thiophene derivatives, providing insights into the structural and electronic characteristics of these compounds, which can be crucial for understanding their interactions and reactivity (Hirohashi, Inaba, & Yamamoto, 1975).

Anticonvulsant and Antidepressant Activities

Further, Zhang et al. (2016) explored the anticonvulsant and antidepressant activities of pyrido[2,3-d]pyrimidine derivatives. Their research indicated that specific derivatives exhibit significant anticonvulsant and antidepressant effects in animal models, suggesting the potential therapeutic applications of these compounds (Zhang, Wang, Wen, Li, & Quan, 2016).

Anticancer Agents and DNA Cleavage

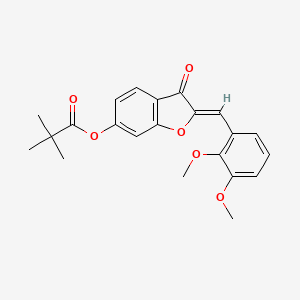

Hosamani, Reddy, and Devarajegowda (2015) synthesized fluorinated coumarin–pyrimidine hybrids under microwave-irradiation, evaluated for their anticancer activity. Some synthesized compounds showed significant cytotoxicity against human cancer cell lines, with compound (1j) exhibiting potent activity comparable to the standard drug Cisplatin (Hosamani, Reddy, & Devarajegowda, 2015).

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2OS/c1-8-9(2)15-13(16-12(8)17)18-7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZNGZFURCHVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2554059.png)

![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2554066.png)

![6-Ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2554070.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2554072.png)

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)